molecular formula C11H15N3O3 B15323229 1-[2-(Boc-amino)-5-pyrimidinyl]ethanone

1-[2-(Boc-amino)-5-pyrimidinyl]ethanone

Cat. No.: B15323229
M. Wt: 237.25 g/mol
InChI Key: NIQDABSYSRGHJI-UHFFFAOYSA-N
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Description

1-[2-(Boc-amino)-5-pyrimidinyl]ethanone is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and an acetyl group at the 5-position of the pyrimidine ring. The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity in multi-step organic syntheses, particularly in pharmaceutical intermediates.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl N-(5-acetylpyrimidin-2-yl)carbamate

InChI

InChI=1S/C11H15N3O3/c1-7(15)8-5-12-9(13-6-8)14-10(16)17-11(2,3)4/h5-6H,1-4H3,(H,12,13,14,16)

InChI Key

NIQDABSYSRGHJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Boc-amino)-5-pyrimidinyl]ethanone typically involves the protection of the amino group on the pyrimidine ring with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and subsequent functionalization steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters and efficient isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Boc-amino)-5-pyrimidinyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deprotecting agents like trifluoroacetic acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-[2-(Boc-amino)-5-pyrimidinyl]ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Boc-amino)-5-pyrimidinyl]ethanone involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected to reveal a reactive amino group, which can then participate in various biochemical reactions. The pyrimidine ring may interact with nucleic acids or proteins, influencing their function and activity .

Comparison with Similar Compounds

The following analysis compares 1-[2-(Boc-amino)-5-pyrimidinyl]ethanone with structurally related ethanone-functionalized pyrimidine and heterocyclic derivatives.

Structural Features and Substituent Effects

Key structural differences lie in the substituents on the pyrimidine ring, which influence reactivity, stability, and applications:

Compound Name Substituents (Position on Pyrimidine) Molecular Formula Molecular Weight Key Features Reference
This compound Boc-amino (C2), acetyl (C5) C₁₃H₂₀N₄O₃ 292.33 g/mol* Boc group enhances stability during synthesis; acetyl enables ketone reactivity. N/A (Inferred)
1-(2-Chloro-4-methyl-5-pyrimidinyl)ethanone Chloro (C2), methyl (C4) C₇H₇ClN₂O 170.60 g/mol Electron-withdrawing Cl enhances electrophilic substitution reactivity.
1-[2-(Dimethylamino)-5-pyrimidinyl]ethanone Dimethylamino (C2) C₈H₁₁N₃O 165.20 g/mol Basic dimethylamino group facilitates solubility in polar solvents.
1-[4-(4-Chloro-phenyl)-6-methyl-2-methylsulfanyl-dihydropyrimidin-5-yl]ethanone Methylsulfanyl (C2), chloro-phenyl (C4) C₁₄H₁₅ClN₂OS 310.80 g/mol Dihydropyrimidine core with thioether; used in Biginelli reactions.
Quinazolinyl derivatives (e.g., ) Quinazoline fused ring system C₁₇H₁₇N₅O₂ 323.36 g/mol Extended aromatic system enhances π-π stacking in medicinal applications.

*Calculated based on inferred structure.

Key Observations:
  • Steric and Electronic Effects: The Boc group introduces steric bulk and reduces nucleophilicity at the amino group compared to dimethylamino or chloro substituents .
  • Solubility: Boc-protected derivatives are less polar than amino analogs but more soluble in organic solvents than halogenated counterparts.
  • Reactivity : Chloro and methylsulfanyl groups facilitate cross-coupling reactions, whereas the Boc group requires acidic deprotection for further functionalization .

Spectroscopic and Physical Properties

  • FTIR : Compounds like 5d () show characteristic C=O stretches at 1709 cm⁻¹, while Boc-protected amines exhibit N-H stretches ~3400 cm⁻¹ (broad) .
  • NMR : Quinazolinyl derivatives () display distinct aromatic proton signals (δ 7.5–8.5 ppm) and carbonyl carbons at ~190–200 ppm in ¹³C NMR .

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